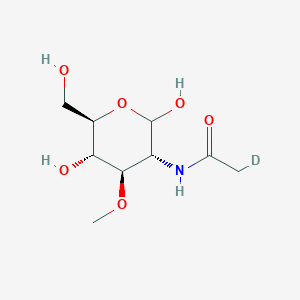

3-O-Methyl-N-acetyl-D-glucosamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17NO6 |

|---|---|

Molecular Weight |

236.24 g/mol |

IUPAC Name |

2-deuterio-N-[(3R,4R,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C9H17NO6/c1-4(12)10-6-8(15-2)7(13)5(3-11)16-9(6)14/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7-,8-,9?/m1/s1/i1D |

InChI Key |

SXGSBXSSPNINRW-MVTSXTRHSA-N |

Isomeric SMILES |

[2H]CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)OC |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of 3-O-Methyl-N-acetyl-D-glucosamine: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the mechanism of action of 3-O-Methyl-N-acetyl-D-glucosamine (3-O-Me-GlcNAc), a methylated monosaccharide that serves as a valuable tool for investigating the hexosamine biosynthetic pathway (HBP) and its profound influence on cellular signaling. This document details the molecular interactions of 3-O-Me-GlcNAc, presents quantitative data on its inhibitory effects, outlines detailed experimental protocols for its use, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of N-Acetylglucosamine Kinase

The primary mechanism of action of this compound is its function as a potent and competitive inhibitor of N-acetylglucosamine kinase (NAGK).[1][2][3] NAGK is a crucial enzyme in the salvage pathway of hexosamine biosynthesis, which phosphorylates N-acetyl-D-glucosamine (GlcNAc) to N-acetyl-D-glucosamine-6-phosphate (GlcNAc-6P). This phosphorylation step is essential for the entry of salvaged GlcNAc into the mainstream HBP, ultimately leading to the synthesis of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc).[4][5] UDP-GlcNAc is the universal donor substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins that plays a critical role in regulating a vast array of cellular processes.[6][7]

By competitively inhibiting NAGK, 3-O-Me-GlcNAc effectively blocks the utilization of extracellular GlcNAc by the salvage pathway. This leads to a reduction in the intracellular pool of UDP-GlcNAc, which in turn can decrease the O-GlcNAcylation of target proteins.[1] This makes 3-O-Me-GlcNAc an invaluable chemical probe for studying the functional consequences of reduced HBP flux and decreased O-GlcNAcylation in a controlled manner.

In addition to its primary target, 3-O-Me-GlcNAc has also been shown to act as a non-competitive inhibitor of N-acetylmannosamine kinase, albeit with a lower potency.[1][3] This enzyme is involved in the synthesis of sialic acids, another important class of sugar molecules in the cell.

Quantitative Data

The inhibitory effects of this compound have been quantified in several studies. The following table summarizes the key quantitative data available.

| Parameter | Value | Species/System | Reference |

| Ki for N-acetylglucosamine kinase (competitive inhibition) | 17 µM | Rat liver | [1][3] |

| Ki for N-acetylmannosamine kinase (non-competitive inhibition) | 80 µM | Rat liver | [1][3] |

| Inhibition of [14C]GlcNAc incorporation into glycoproteins | 88% at 1 mM | Human hepatoma cell line (HepG2) | [1][8] |

| Inhibition of [14C]ManNAc incorporation into glycoproteins | 70% at 1 mM | Human hepatoma cell line (HepG2) | [1][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the mechanism of action and downstream effects of this compound.

N-Acetylglucosamine Kinase (NAGK) Inhibition Assay

This protocol is adapted from a coupled-enzyme assay designed to measure NAGK activity and can be used to determine the inhibitory potential of 3-O-Me-GlcNAc.[9]

Principle: The activity of NAGK is measured by quantifying the production of ADP, which is coupled to the oxidation of NADH to NAD+ through the activities of pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the NAGK activity.

Materials:

-

N-acetyl-D-glucosamine (GlcNAc)

-

This compound (3-O-Me-GlcNAc)

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

NAGK enzyme source (e.g., purified recombinant enzyme or cell lysate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of 3-O-Me-GlcNAc in a suitable solvent (e.g., water or DMSO).

-

Prepare a reaction mixture containing Assay Buffer, ATP, PEP, NADH, PK, and LDH at their optimal concentrations.

-

-

Assay Setup:

-

Add a constant amount of the NAGK enzyme source to each well of the microplate.

-

Add varying concentrations of 3-O-Me-GlcNAc to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10-15 minutes) at room temperature.

-

-

Initiate Reaction:

-

Start the reaction by adding a saturating concentration of the substrate, GlcNAc, to each well.

-

-

Data Acquisition:

-

Immediately start monitoring the decrease in absorbance at 340 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

-

To determine the mode of inhibition (e.g., competitive), perform the assay with varying concentrations of both the substrate (GlcNAc) and the inhibitor (3-O-Me-GlcNAc) and analyze the data using Lineweaver-Burk or Dixon plots.

-

Analysis of Global O-GlcNAcylation by Western Blot

This protocol describes how to assess changes in the overall O-GlcNAcylation of cellular proteins following treatment with 3-O-Me-GlcNAc.[10][11][12]

Materials:

-

Cell line of interest

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and O-GlcNAcase inhibitors (e.g., Thiamet-G)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Antibody against a loading control (e.g., β-actin or GAPDH)

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere.

-

Treat the cells with varying concentrations of 3-O-Me-GlcNAc for different time points. Include a vehicle-treated control.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and O-GlcNAcase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using an ECL substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the O-GlcNAc signal to the loading control to determine the relative changes in global O-GlcNAcylation.

-

Quantification of UDP-GlcNAc Levels

This protocol outlines an enzymatic microplate assay to measure the concentration of UDP-GlcNAc in cell extracts.[13][14][15]

Principle: The assay is based on the O-GlcNAcylation of a substrate peptide by O-GlcNAc transferase (OGT) using the UDP-GlcNAc present in the sample. The resulting O-GlcNAcylated peptide is then detected immunologically.

Materials:

-

Cell or tissue samples

-

Extraction buffer

-

Recombinant OGT

-

O-GlcNAc acceptor peptide (e.g., a peptide from casein kinase II)

-

Alkaline phosphatase

-

Anti-O-GlcNAc antibody (e.g., RL2)

-

HRP-conjugated secondary antibody

-

HRP substrate (e.g., Amplex UltraRed)

-

UDP-GlcNAc standard

-

Microplate (e.g., MaxiSorp)

Procedure:

-

Sample Extraction:

-

Extract polar metabolites, including UDP-GlcNAc, from cell or tissue samples.

-

-

Assay Plate Preparation:

-

Coat a microplate with the O-GlcNAc-acceptor peptide.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing OGT, alkaline phosphatase, and buffer.

-

Add the sample extracts and UDP-GlcNAc standards to the wells.

-

Add the reaction mixture to initiate the O-GlcNAcylation reaction and incubate.

-

-

Immunodetection:

-

Wash the plate and add the primary anti-O-GlcNAc antibody.

-

Wash the plate and add the HRP-conjugated secondary antibody.

-

-

Signal Development and Measurement:

-

Wash the plate and add the HRP substrate.

-

Measure the fluorescence or absorbance using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the UDP-GlcNAc standards.

-

Determine the UDP-GlcNAc concentration in the samples by interpolating from the standard curve.

-

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

References

- 1. Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. O-GlcNAc - Wikipedia [en.wikipedia.org]

- 8. Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by this compound in vitro. | Sigma-Aldrich [sigmaaldrich.com]

- 9. athenaes.com [athenaes.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for quantification of UDP-GlcNAc using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enzyme-based assay for quantification of UDP-GlcNAc in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enzymatic analysis of UDP-N-acetylglucosamine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-O-Methyl-N-acetyl-D-glucosamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyl-N-acetyl-D-glucosamine is a methylated derivative of the naturally occurring monosaccharide N-acetyl-D-glucosamine (GlcNAc). This compound serves as a valuable tool in glycobiology and drug discovery, primarily known for its role as a potent and specific inhibitor of N-acetylglucosamine kinase.[1] Its ability to block this key enzyme in the hexosamine biosynthetic pathway allows researchers to probe the downstream effects of O-GlcNAcylation, a critical post-translational modification involved in various cellular processes. This technical guide provides a comprehensive overview of the chemical synthesis pathway for this compound, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Chemical Synthesis Pathway

The most common and effective method for synthesizing this compound is a multi-step chemical process starting from the readily available N-acetyl-D-glucosamine. The pathway involves three core steps:

-

Protection of N-acetyl-D-glucosamine: The first step involves the protection of the anomeric hydroxyl group and the 4- and 6-hydroxyl groups to selectively expose the 3-hydroxyl group for methylation. This is typically achieved by forming an oxazoline (B21484) derivative.

-

Methylation of the 3-Hydroxyl Group: The exposed 3-hydroxyl group is then methylated using a suitable methylating agent.

-

Deprotection: Finally, the protecting groups are removed to yield the desired this compound.

This synthetic route is efficient and allows for the specific methylation at the C3 position.

Quantitative Data Summary

The following table summarizes the quantitative data for the chemical synthesis of this compound, based on reported yields.

| Step | Reaction | Reagents | Key Conditions | Yield |

| 1 | Oxazoline Formation | N-acetyl-D-glucosamine, Anhydrous Ferric Chloride (FeCl₃) | Acetone (B3395972) | Not explicitly reported, but is a high-yielding reaction. |

| 2 | Methylation | Oxazoline intermediate, Methyl Iodide (MeI), Sodium Hydride (NaH) | - | Quantitative[2] |

| 3 | Hydrolysis | Methylated oxazoline intermediate, p-Toluene Sulfonic Acid (PTSA) | - | The combined yield for this step and a subsequent acetylation has been reported as 50%.[2] |

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: Synthesis of the Oxazoline Intermediate

This procedure is based on the convenient preparation of the oxazoline derivative from commercially available N-acetyl-D-glucosamine.[2]

-

Materials:

-

N-acetyl-D-glucosamine (GlcNAc)

-

Anhydrous Ferric Chloride (FeCl₃)

-

Acetone (anhydrous)

-

Flame-dried glassware

-

Nitrogen or Argon atmosphere

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-acetyl-D-glucosamine in anhydrous acetone.

-

Add a catalytic amount of anhydrous ferric chloride (FeCl₃) to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the resulting oxazoline intermediate using standard laboratory techniques, such as column chromatography.

-

Step 2: Methylation of the 3-Hydroxyl Group

With the oxazoline intermediate in hand, the free 3-hydroxyl group is methylated.[2]

-

Materials:

-

Oxazoline intermediate from Step 1

-

Methyl Iodide (MeI)

-

Sodium Hydride (NaH)

-

Anhydrous solvent (e.g., DMF or THF)

-

Flame-dried glassware

-

Nitrogen or Argon atmosphere

-

-

Procedure:

-

Dissolve the oxazoline intermediate in an anhydrous solvent in a flame-dried round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Carefully add sodium hydride (NaH) to the solution and stir for a short period to allow for the formation of the alkoxide.

-

Add methyl iodide (MeI) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction carefully with water or methanol (B129727) and extract the product.

-

Purify the methylated intermediate, which is obtained in quantitative yield.[2]

-

Step 3: Acid-Catalyzed Hydrolysis

The final step is the removal of the oxazoline protecting group to yield this compound.[2]

-

Materials:

-

Methylated oxazoline intermediate from Step 2

-

p-Toluene Sulfonic Acid (PTSA)

-

Solvent (e.g., aqueous acetone or THF/water)

-

-

Procedure:

-

Dissolve the methylated intermediate in a suitable solvent system.

-

Add a catalytic amount of p-toluene sulfonic acid (PTSA).

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

-

Upon completion of the hydrolysis, neutralize the acid with a mild base (e.g., sodium bicarbonate).

-

Remove the solvent under reduced pressure and purify the final product, this compound, by column chromatography or recrystallization.

-

Mandatory Visualizations

Synthesis Pathway Diagram

The following diagram illustrates the chemical synthesis pathway of this compound from N-acetyl-D-glucosamine.

References

3-O-Methyl-N-acetyl-D-glucosamine: A Technical Guide for Researchers

An In-depth Review of a Key Inhibitor in Glycobiology Research

Abstract

3-O-Methyl-N-acetyl-D-glucosamine (3-O-Me-GlcNAc) is a valuable research chemical that serves as a potent and specific inhibitor of N-acetylglucosamine kinase (NAGK). By targeting a key enzyme in the hexosamine biosynthetic pathway (HBP), 3-O-Me-GlcNAc provides researchers with a tool to modulate intracellular levels of UDP-N-acetylglucosamine (UDP-GlcNAc), a critical substrate for protein O-GlcNAcylation. This dynamic post-translational modification is integral to a vast array of cellular processes, and its dysregulation is implicated in numerous diseases. This technical guide provides a comprehensive overview of 3-O-Me-GlcNAc, including its chemical properties, synthesis, mechanism of action, and detailed experimental protocols for its application in research.

Introduction

O-linked N-acetylglucosaminylation (O-GlcNAcylation) is a dynamic and ubiquitous post-translational modification of serine and threonine residues on nuclear and cytoplasmic proteins.[1] This process is governed by the coordinated action of two enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[2] The substrate for OGT, UDP-N-acetylglucosamine (UDP-GlcNAc), is the final product of the hexosamine biosynthetic pathway (HBP), which integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[3] Consequently, O-GlcNAcylation serves as a crucial nutrient sensor, linking cellular metabolic status to the regulation of a wide range of cellular processes, including signal transduction, transcription, and protein stability.[4]

Given the pivotal role of O-GlcNAcylation in cellular physiology and its association with diseases such as cancer, diabetes, and neurodegenerative disorders, tools to manipulate this modification are of paramount importance to the research community.[3] this compound is a cell-permeable analog of N-acetylglucosamine (GlcNAc) that acts as a competitive inhibitor of N-acetylglucosamine kinase (NAGK), the enzyme responsible for phosphorylating GlcNAc to GlcNAc-6-phosphate, a key step in the salvage pathway for UDP-GlcNAc synthesis.[5] By inhibiting NAGK, 3-O-Me-GlcNAc effectively reduces the intracellular pool of UDP-GlcNAc, leading to a decrease in global protein O-GlcNAcylation. This makes it a valuable tool for studying the functional consequences of reduced O-GlcNAcylation.

Chemical and Physical Properties

This compound is a stable, water-soluble compound. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Synonyms | 3-O-methyl-GlcNAc, 2-(acetylamino)-2-deoxy-3-O-methyl-D-glucose | [6] |

| CAS Number | 94825-74-8 | [6] |

| Molecular Formula | C₉H₁₇NO₆ | [6] |

| Molecular Weight | 235.23 g/mol | [7] |

| Purity | ≥95% | [6] |

| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; PBS (pH 7.2): 1 mg/ml | [8] |

| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for 6 months or -20°C for 1 month. | [7] |

Synthesis

A common synthetic route to this compound involves the methylation of a suitably protected N-acetyl-D-glucosamine derivative. A detailed protocol is provided below, based on the method described by Yadav et al.[9]

Detailed Synthesis Protocol

Step 1: Synthesis of 2-Methyl-(1,2-di-deoxy-3-methoxy-5,6-O-isopropylidene-α-d-glucofurano)-[2,1-d]-2-oxazoline (Compound 9)

-

Dissolve 2-Methyl-(1,2-di-deoxy-5,6-O-isopropylidene-α-d-glucofurano)-[2,1-d]-2-oxazoline (Compound 8) (0.4 g, 1.64 mmol) in 15 mL of anhydrous N,N-dimethylformamide (DMF) and cool the solution to 0°C in an ice bath.

-

Add sodium hydride (NaH) (0.08 g, 3.29 mmol) in three portions with vigorous stirring.

-

Add methyl iodide (MeI) (0.15 mL, 2.47 mmol) dropwise to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Remove the DMF by evaporation in vacuo and co-evaporate the residue twice with toluene.

-

Dissolve the resulting residue in 20 mL of dichloromethane (B109758) (CH₂Cl₂) and wash with ice-cold water.

-

Extract the aqueous phase twice with 20 mL of CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield compound 9.

Step 2: Synthesis of 1,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-3-methoxy-β-d-glucopyranoside (Compound 4)

-

Dissolve compound 9 (0.204 g, 0.793 mmol) in a 1:2 mixture of water and tetrahydrofuran (B95107) (THF) (10 mL:20 mL).

-

Add p-toluenesulfonic acid (0.06 g, 0.264 mmol) to the reaction mixture and stir overnight at room temperature.

-

Quench the reaction by adding triethylamine (B128534) (Et₃N) until a neutral pH is reached.

-

Evaporate the solvents in vacuo.

-

Wash the residue several times with CH₂Cl₂ and dry the resulting white powder under vacuum. This intermediate is this compound.

-

Dissolve the dried residue in 8 mL of pyridine.

-

Add acetic anhydride (B1165640) (Ac₂O) (0.5 mL) and stir the reaction mixture at room temperature overnight.

-

Concentrate the reaction mixture in vacuo to yield the final product, compound 4.

Biological Activity and Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of N-acetylglucosamine kinase (NAGK).[7] This inhibition is competitive with respect to N-acetylglucosamine.[5] The compound also exhibits non-competitive inhibition of N-acetylmannosamine kinase.[5]

The inhibition of NAGK disrupts the salvage pathway of the hexosamine biosynthetic pathway (HBP). This leads to a reduction in the intracellular pool of UDP-GlcNAc, the donor substrate for O-GlcNAc transferase (OGT). Consequently, the overall level of protein O-GlcNAcylation is decreased. It is important to note that glucokinase is not affected by 3-O-Me-GlcNAc, highlighting its specificity.[7]

Quantitative Data

| Parameter | Organism/System | Value | Reference |

| Ki (N-acetylglucosamine kinase) | Rat Liver | 17 µM | [5] |

| Ki (N-acetylmannosamine kinase) | Rat Liver | 80 µM | [5] |

| Inhibition of [¹⁴C]GlcNAc incorporation into glycoproteins | Human Hepatoma (HepG2) cells (1 mM) | 88% | [5] |

| Inhibition of [¹⁴C]ManNAc incorporation into glycoproteins | Human Hepatoma (HepG2) cells (1 mM) | 70% | [5] |

Experimental Protocols

This section provides detailed protocols for assessing the biological activity of this compound.

N-acetylglucosamine Kinase (NAGK) Inhibition Assay

This protocol is adapted from a general coupled enzymatic assay for NAGK activity.

Principle: The activity of NAGK is measured by coupling the production of ADP to the oxidation of NADH via pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is proportional to the NAGK activity.

Reagents:

-

Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT

-

N-acetyl-D-glucosamine (GlcNAc) stock solution (e.g., 100 mM in water)

-

ATP stock solution (e.g., 100 mM in water)

-

Phosphoenolpyruvate (PEP) stock solution (e.g., 100 mM in water)

-

NADH stock solution (e.g., 10 mM in water)

-

Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) enzyme mix

-

Recombinant N-acetylglucosamine kinase (NAGK)

-

This compound (inhibitor) stock solution (e.g., 10 mM in water or DMSO)

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing Assay Buffer, GlcNAc (final concentration, e.g., 1 mM), ATP (final concentration, e.g., 1 mM), PEP (final concentration, e.g., 2 mM), NADH (final concentration, e.g., 0.2 mM), and PK/LDH enzyme mix (as per manufacturer's recommendation).

-

Add varying concentrations of this compound to the wells. Include a control with no inhibitor.

-

Initiate the reaction by adding NAGK to each well.

-

Immediately measure the absorbance at 340 nm at 37°C in a kinetic mode for a set period (e.g., 30 minutes), taking readings every minute.

-

Calculate the initial reaction velocity (rate of NADH oxidation) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value.

Measurement of UDP-GlcNAc Levels by HPLC-MS/MS

This protocol provides a general workflow for the extraction and quantification of UDP-GlcNAc from cultured cells.

Reagents:

-

Ice-cold 80% methanol (B129727)

-

Phosphate-buffered saline (PBS)

-

Cell scrapers

-

Centrifuge tubes

Procedure:

-

Culture cells to the desired confluency. Treat cells with varying concentrations of this compound for the desired time.

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold 80% methanol to the culture dish and scrape the cells.

-

Transfer the cell suspension to a centrifuge tube and vortex vigorously.

-

Incubate on ice for 20 minutes to allow for protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the metabolites.

-

Dry the supernatant using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for HPLC-MS/MS analysis.

-

Analyze the samples using a hydrophilic interaction liquid chromatography (HILIC) column coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use a stable isotope-labeled internal standard for accurate quantification.

Western Blot Analysis of Global O-GlcNAcylation

This protocol outlines the steps to assess changes in total protein O-GlcNAcylation in response to treatment with this compound.

Reagents:

-

RIPA buffer (or other suitable lysis buffer)

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody: anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)

-

Secondary antibody: HRP-conjugated anti-mouse IgG or IgM

-

Chemiluminescent substrate

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

Procedure:

-

Treat cultured cells with varying concentrations of this compound for the desired duration.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound within the hexosamine biosynthetic pathway and its impact on O-GlcNAcylation.

References

- 1. scispace.com [scispace.com]

- 2. Role of protein O-linked N-acetyl-glucosamine in mediating cell function and survival in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucosamine-induced increase in Akt phosphorylation corresponds to increased endoplasmic reticulum stress in astroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

3-O-Methyl-N-acetyl-D-glucosamine molecular weight and formula

An In-depth Technical Guide to 3-O-Methyl-N-acetyl-D-glucosamine: Molecular Properties

For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental physicochemical properties is paramount. This guide provides the core molecular information for this compound, a notable inhibitor of N-acetylglucosamine kinase.[1][2][3][4]

Physicochemical Data

The molecular formula and weight are foundational data points for a wide range of experimental and theoretical applications, from calculating molar concentrations for in vitro assays to informing structural biology studies.

| Property | Value |

| Molecular Formula | C₉H₁₇NO₆[1][2][3] |

| Molecular Weight | 235.23 g/mol [1][4][5] |

| Alternate Names | 3-O-methyl-GlcNAc; 2-(acetylamino)-2-deoxy-3-O-methyl-D-glucose[1][3] |

| CAS Number | 94825-74-8[1][2][3] |

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical compound and its primary molecular identifiers.

References

An In-depth Technical Guide to 3-O-Methyl-N-acetyl-D-glucosamine: Discovery, History, and Experimental Protocols

Introduction

3-O-Methyl-N-acetyl-D-glucosamine (3-O-Me-GlcNAc) is a synthetic monosaccharide derivative of N-acetyl-D-glucosamine (GlcNAc) that has garnered significant interest in glycobiology and drug development. Its primary importance lies in its potent and specific inhibitory activity against N-acetylglucosamine kinase. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and biological activity of 3-O-Me-GlcNAc, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The discovery and initial characterization of this compound as a significant biochemical tool occurred in the early 1990s. Prior to this, various modifications of N-acetyl-D-glucosamine were being explored to understand the structure-activity relationships of enzymes involved in hexosamine metabolism.

A pivotal publication by Zeitler, Giannis, Danneschewski, and others in 1992 was among the first to systematically investigate the inhibitory potential of 3-O-methylated N-acetyl-D-glucosamine. Their research, conducted in the pursuit of inhibitors for N-acetylneuraminic acid biosynthesis, revealed that 3-O-Me-GlcNAc is a competitive inhibitor of N-acetylglucosamine kinase from rat liver.[1] This study also identified its non-competitive inhibition of N-acetylmannosamine kinase.[1][2]

Two years later, in 1994, a study by Miwa and colleagues further solidified the importance of this compound. They demonstrated that 3-O-Me-GlcNAc potently inhibits the phosphorylation of glucose by N-acetylglucosamine kinase without affecting glucokinase.[3][4][5] This finding was crucial as it provided a tool to accurately assay glucokinase activity in tissues like pancreatic islets and the liver, where the presence of N-acetylglucosamine kinase could otherwise lead to confounding results.[3] These seminal studies established 3-O-Me-GlcNAc as a valuable selective inhibitor for studying hexosamine metabolism and related cellular processes.

Physicochemical and Quantitative Data

A summary of the key quantitative and physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| IUPAC Name | 2-(acetylamino)-2-deoxy-3-O-methyl-D-glucose | [6] |

| Alternate Names | 3-O-methyl-GlcNAc; this compound | [6][7] |

| CAS Number | 94825-74-8 | [6][7] |

| Molecular Formula | C₉H₁₇NO₆ | [6][7] |

| Molecular Weight | 235.23 g/mol | [7] |

| Purity | ≥95% | [6] |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, PBS (pH 7.2): 1 mg/mL | [8] |

| Storage Temperature | -20°C | [8] |

| Ki for N-acetylglucosamine kinase (rat liver) | 17 µM (competitive inhibition) | [1] |

| Ki for N-acetylmannosamine kinase (rat liver) | 80 µM (non-competitive inhibition) | [1][2] |

Synthesis and Experimental Protocols

The synthesis of this compound has been described in the literature, with a common route starting from commercially available N-acetyl-D-glucosamine.

General Synthesis Scheme

A representative synthesis pathway involves the protection of the hydroxyl groups at the C4 and C6 positions, followed by methylation of the C3 hydroxyl group, and subsequent deprotection.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol for Synthesis

The following is a detailed protocol for the synthesis of 1,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-3-methoxy-β-d-glucopyranoside, a derivative of 3-O-Me-GlcNAc, which can be readily converted to the final product. This protocol is adapted from a published procedure.[9]

Materials:

-

N-acetyl-D-glucosamine (GlcNAc)

-

Anhydrous Ferric Chloride (FeCl₃)

-

Acetone

-

Methyl Iodide (MeI)

-

Sodium Hydride (NaH)

-

p-Toluenesulfonic acid (PTSA)

-

Tetrahydrofuran (THF)

-

Water

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Acetic Anhydride (Ac₂O)

Step 1: Synthesis of Oxazoline (B21484) Intermediate (Compound 8)

-

Prepare a solution of N-acetyl-D-glucosamine in acetone.

-

Add anhydrous FeCl₃ as a catalyst.

-

Stir the reaction mixture until the formation of the oxazoline derivative is complete, as monitored by Thin Layer Chromatography (TLC).

Step 2: Methylation of the 3-OH group (Compound 9)

-

To the oxazoline intermediate from Step 1, add NaH and MeI.

-

The reaction should proceed to give the methylated product in quantitative yield.

Step 3: Hydrolysis and Acetylation (Compound 4)

-

Dissolve the methylated intermediate (Compound 9) in a 1:2 mixture of H₂O/THF.

-

Add p-toluenesulfonic acid (PTSA) to the mixture and stir overnight.

-

Quench the reaction with Et₃N to a neutral pH.

-

Evaporate the solvents in vacuo.

-

Wash the residue several times with CH₂Cl₂ to obtain the crude this compound.

-

Dissolve the residue in pyridine and add Ac₂O.

-

Stir the reaction mixture at room temperature overnight.

-

Concentrate the reaction mixture to obtain the final acetylated product.

Mechanism of Action and Biological Significance

The primary biological role of this compound is its inhibitory action on N-acetylglucosamine kinase (NagK). NagK is a key enzyme in the hexosamine salvage pathway, where it phosphorylates N-acetyl-D-glucosamine to N-acetyl-D-glucosamine-6-phosphate. This phosphorylated intermediate is a crucial precursor for the synthesis of UDP-N-acetylglucosamine, a fundamental building block for glycoproteins, glycolipids, and proteoglycans.

Inhibition of N-acetylglucosamine Kinase

3-O-Me-GlcNAc acts as a competitive inhibitor of NagK with respect to its natural substrate, N-acetyl-D-glucosamine.[1] The methylation at the C3 position likely interferes with the proper binding and/or catalytic phosphorylation at the C6 position within the enzyme's active site.

Signaling Pathway Context

By inhibiting NagK, 3-O-Me-GlcNAc can modulate the flux through the hexosamine biosynthesis and salvage pathways. This has implications for various cellular processes that are dependent on the availability of UDP-GlcNAc, such as O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins.

Caption: Inhibition of the hexosamine salvage pathway by this compound.

Conclusion

This compound is a well-characterized and valuable tool for researchers in glycobiology and related fields. Its discovery in the early 1990s provided a means to selectively inhibit N-acetylglucosamine kinase, thereby enabling more precise studies of hexosamine metabolism and its downstream effects on cellular processes like protein glycosylation. The detailed experimental protocols and compiled quantitative data in this guide serve as a valuable resource for scientists utilizing this compound in their research and development endeavors.

References

- 1. Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by this compound in vitro. | Sigma-Aldrich [sigmaaldrich.com]

- 3. Utility of this compound, an N-acetylglucosamine kinase inhibitor, for accurate assay of glucokinase in pancreatic islets and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Utility of this compound, an N-acetylglucosamine kinase inhibitor, for accurate assay of glucokinase in pancreatic islets and liver. | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. This compound - MedChem Express [bioscience.co.uk]

- 8. caymanchem.com [caymanchem.com]

- 9. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

3-O-Methyl-N-acetyl-D-glucosamine: A Technical Guide for Glycobiology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyl-N-acetyl-D-glucosamine (3-O-Me-NAG) is a synthetic monosaccharide derivative that serves as a valuable tool in the field of glycobiology, particularly in the study of O-linked N-acetylglucosamine (O-GlcNAc) signaling. This dynamic post-translational modification, analogous to phosphorylation, plays a crucial role in regulating a vast array of cellular processes, and its dysregulation is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders. 3-O-Me-NAG primarily functions as a competitive inhibitor of N-acetylglucosamine kinase (NAGK), a key enzyme in the hexosamine salvage pathway. By blocking this pathway, 3-O-Me-NAG provides researchers with a method to probe the intricate workings of O-GlcNAcylation and its downstream effects. This technical guide provides an in-depth overview of 3-O-Me-NAG, its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways.

Core Concepts: The Hexosamine Biosynthetic Pathway and O-GlcNAcylation

The biological effects of 3-O-Me-NAG are best understood in the context of the hexosamine biosynthetic pathway (HBP) and the subsequent process of O-GlcNAcylation.

The HBP integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce the high-energy sugar donor, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc).[1][2] This molecule is the sole substrate for O-GlcNAc transferase (OGT), the enzyme that catalyzes the attachment of a single N-acetylglucosamine (GlcNAc) moiety to serine and threonine residues of nuclear and cytoplasmic proteins.[1][3] This modification, known as O-GlcNAcylation, is reversible and is removed by the enzyme O-GlcNAcase (OGA).[1][3] The dynamic cycling of O-GlcNAc modification acts as a nutrient sensor and regulates protein function, stability, localization, and interaction with other proteins.[3][4]

There are two primary routes for the synthesis of UDP-GlcNAc: the de novo synthesis pathway, which starts from fructose-6-phosphate, and the salvage pathway, which recycles GlcNAc derived from the breakdown of glycoproteins and the extracellular environment. The salvage pathway is initiated by the phosphorylation of GlcNAc to GlcNAc-6-phosphate by N-acetylglucosamine kinase (NAGK).

Mechanism of Action of this compound

This compound exerts its biological effects primarily by acting as a competitive inhibitor of N-acetylglucosamine kinase (NAGK).[5][6] By binding to the active site of NAGK, 3-O-Me-NAG prevents the phosphorylation of N-acetylglucosamine (GlcNAc) to N-acetylglucosamine-6-phosphate (GlcNAc-6-P), a critical step in the hexosamine salvage pathway. This inhibition effectively blocks the recycling of GlcNAc and its subsequent conversion into UDP-GlcNAc. A reduction in the cellular pool of UDP-GlcNAc leads to a decrease in global O-GlcNAcylation of proteins, allowing researchers to study the functional consequences of this modification.

Furthermore, 3-O-Me-NAG has been shown to be a non-competitive inhibitor of N-acetylmannosamine kinase, another enzyme involved in hexosamine metabolism.[6] This dual inhibitory activity further contributes to its effects on cellular glycosylation.

Data Presentation: Quantitative Analysis of 3-O-Me-NAG Activity

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound.

| Enzyme Inhibition Data | |

| Target Enzyme | N-acetylglucosamine kinase (NAGK) |

| Inhibition Type | Competitive |

| Ki Value | 17 µM (in rat liver)[5][6] |

| Target Enzyme | N-acetylmannosamine kinase |

| Inhibition Type | Non-competitive |

| Ki Value | 80 µM (in rat liver)[5][6] |

| Cell-Based Assay Data | |

| Cell Line | Human hepatoma cell line (HepG2) |

| Compound Concentration | 1 mM |

| Effect on [14C]-N-acetylglucosamine incorporation into glycoproteins | 88% inhibition[4][6] |

| Effect on [14C]-N-acetylmannosamine incorporation into glycoproteins | 70% inhibition[4][6] |

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the use of 3-O-Me-NAG in glycobiology research.

Caption: Hexosamine pathways and O-GlcNAcylation cycle.

Caption: Workflow for studying O-GlcNAcylation inhibition.

Experimental Protocols

Synthesis of this compound

A detailed, multi-step synthesis protocol for this compound has been described in the literature.[7] The process generally involves the protection of the hydroxyl groups of N-acetyl-D-glucosamine, followed by methylation of the 3-hydroxyl group, and subsequent deprotection to yield the final product. A key intermediate in a reported synthesis is 2-methyl-(1,2-dideoxy-5,6-O-isopropylidene-α-d-glucofurano)-[2,1-d]-2-oxazoline, which is prepared from commercially available N-acetyl-D-glucosamine.[7] The free 3-OH group of this intermediate is then methylated using methyl iodide and sodium hydride.[7] Finally, acid-catalyzed hydrolysis followed by acetylation yields this compound.[7] Researchers should refer to the primary literature for precise reaction conditions, purification methods, and characterization data.[7]

N-acetylglucosamine Kinase (NAGK) Inhibition Assay

This protocol is adapted from a general N-acetyl-D-glucosamine assay and can be used to determine the inhibitory potential of 3-O-Me-NAG on NAGK activity.[8]

Materials:

-

N-acetyl-D-glucosamine (GlcNAc) standard solution (e.g., 100 mM)

-

This compound (3-O-Me-NAG) of varying concentrations

-

N-acetylglucosamine Kinase (NagK)

-

Adenosine-5'-triphosphate (ATP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare Reagents: Prepare a 2x Reaction Cocktail containing assay buffer, ATP, PEP, NADH, PK, and LDH. The final concentrations should be optimized based on the enzyme activities.

-

Prepare Standards and Samples:

-

Create a standard curve of GlcNAc by serial dilution in water or assay buffer in the microplate.

-

Prepare solutions of 3-O-Me-NAG at various concentrations.

-

Prepare the experimental samples by mixing a fixed concentration of GlcNAc with the different concentrations of 3-O-Me-NAG.

-

-

Initiate the Reaction:

-

To each well containing the standards and samples, add an equal volume of the 2x Reaction Cocktail.

-

Add NagK to each well to initiate the reaction.

-

-

Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 30°C). The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the phosphorylation of GlcNAc.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each concentration of GlcNAc and 3-O-Me-NAG.

-

Plot the reaction rate against the substrate (GlcNAc) concentration in the presence and absence of the inhibitor (3-O-Me-NAG).

-

Determine the type of inhibition and the Ki value using appropriate enzyme kinetic models (e.g., Lineweaver-Burk plot).

-

Cell Culture and Treatment with 3-O-Me-NAG

This protocol provides a general guideline for treating cultured cells with 3-O-Me-NAG to study its effects on O-GlcNAcylation.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, HEK293T, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (3-O-Me-NAG)

-

Vehicle control (e.g., sterile water or PBS)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.

-

Prepare Treatment Media: Prepare fresh culture medium containing the desired final concentration of 3-O-Me-NAG (e.g., 1 mM, based on published data). Also, prepare a vehicle control medium.

-

Cell Treatment:

-

Remove the existing medium from the cells.

-

Add the treatment medium or vehicle control medium to the respective wells.

-

Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

Cell Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., protein extraction for Western blotting or immunoprecipitation).

Western Blot Analysis of Total O-GlcNAcylation

This protocol describes the detection of total O-GlcNAc levels in cell lysates by Western blotting.[1][9]

Materials:

-

Cell lysates from control and 3-O-Me-NAG-treated cells

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody: anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)

-

Secondary antibody: HRP-conjugated anti-mouse IgM or IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Sample Preparation: Mix cell lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane and separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-O-GlcNAc primary antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of total O-GlcNAcylation between control and treated samples.

Immunoprecipitation of O-GlcNAcylated Proteins

This protocol allows for the enrichment of specific O-GlcNAcylated proteins from cell lysates.[9][10]

Materials:

-

Cell lysates from control and 3-O-Me-NAG-treated cells

-

Antibody against the protein of interest

-

Protein A/G agarose (B213101) beads

-

IP lysis buffer (containing protease and OGA inhibitors)

-

Wash buffer

-

Elution buffer

Procedure:

-

Pre-clear Lysates: Incubate cell lysates with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysates with the primary antibody against the protein of interest overnight at 4°C.

-

Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using an anti-O-GlcNAc antibody to determine the O-GlcNAcylation status of the specific protein of interest.

Applications in Research and Drug Development

This compound is a versatile tool with several applications in basic research and preclinical drug development:

-

Elucidating the Role of O-GlcNAcylation: By inhibiting the hexosamine salvage pathway and reducing global O-GlcNAcylation, 3-O-Me-NAG allows researchers to investigate the functional consequences of this modification on various cellular processes, including signal transduction, transcription, and protein stability.

-

Distinguishing Kinase Activities: 3-O-Me-NAG is a potent inhibitor of N-acetylglucosamine kinase but does not affect glucokinase.[11] This property makes it a valuable tool for accurately assaying glucokinase activity in tissue extracts that also contain high levels of N-acetylglucosamine kinase.[11]

-

Target Validation: In the context of drug development, understanding the role of O-GlcNAcylation in disease pathogenesis is crucial. 3-O-Me-NAG can be used in cellular models to mimic a state of reduced O-GlcNAcylation, helping to validate OGT as a potential therapeutic target or to understand the consequences of inhibiting the HBP.

-

Studying Crosstalk with Phosphorylation: O-GlcNAcylation and phosphorylation often occur on the same or adjacent serine/threonine residues, leading to a dynamic interplay between these two modifications. 3-O-Me-NAG can be used to manipulate O-GlcNAc levels and study the resulting changes in protein phosphorylation, providing insights into this regulatory crosstalk.

Conclusion

This compound is an indispensable chemical probe for researchers in glycobiology and related fields. Its specific inhibitory action on N-acetylglucosamine kinase provides a means to modulate cellular O-GlcNAcylation levels, thereby enabling the detailed investigation of this critical post-translational modification. The data and protocols presented in this technical guide are intended to equip researchers with the necessary information to effectively utilize 3-O-Me-NAG in their studies, ultimately contributing to a deeper understanding of the complex roles of glycosylation in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A 2D and 3D cell culture protocol to study O-GlcNAc in sphingosine-1-phosphate mediated fibroblast contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. athenaes.com [athenaes.com]

- 9. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A proteolytic method for evaluating O-GlcNAcylation on proteins of similar molecular weight to antibody heavy chain after immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Inhibitory Effects of 3-O-Methyl-GlcNAc

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the mechanism of action, inhibitory effects, and experimental applications of 3-O-Methyl-N-acetyl-D-glucosamine (3-O-Methyl-GlcNAc), a key inhibitor used in glycobiology and metabolic research.

Executive Summary

This compound (3-O-Methyl-GlcNAc) is a modified monosaccharide that serves as a potent and specific inhibitor of N-acetylglucosamine kinase.[1][2][3] Its primary utility in research is not as a direct modulator of O-GlcNAc cycling enzymes, but as a tool to probe the upstream Hexosamine Biosynthetic Pathway (HBP). By inhibiting a key kinase in this pathway, 3-O-Methyl-GlcNAc effectively reduces the cellular pool of UDP-GlcNAc, the donor substrate for O-GlcNAc Transferase (OGT). This indirect mechanism allows for the study of cellular processes under conditions of diminished O-GlcNAcylation, providing insights into the vast regulatory roles of this critical post-translational modification. This document provides a comprehensive overview of its mechanism, quantitative inhibitory data, and detailed protocols for its application in a research setting.

Mechanism of Action: Upstream Inhibition of the O-GlcNAc Pathway

The inhibitory action of 3-O-Methyl-GlcNAc is targeted at N-acetylglucosamine (GlcNAc) kinase, an enzyme in the salvage pathway that feeds into the central Hexosamine Biosynthetic Pathway (HBP).[1][4] The HBP is a critical metabolic route that utilizes 2-5% of cellular glucose to produce UDP-GlcNAc.[5][6] This nucleotide sugar is the sole substrate for OGT, the enzyme that adds O-GlcNAc to thousands of nuclear, cytoplasmic, and mitochondrial proteins.[7][8]

By inhibiting GlcNAc kinase, 3-O-Methyl-GlcNAc prevents the phosphorylation of GlcNAc to GlcNAc-6-phosphate, a crucial step for its eventual conversion to UDP-GlcNAc. This leads to a reduction in the available UDP-GlcNAc pool, thereby decreasing the overall rate of protein O-GlcNAcylation. This makes 3-O-Methyl-GlcNAc an invaluable tool for studying the downstream consequences of reduced HBP flux and lower O-GlcNAc signaling.

The diagram below illustrates the position of N-acetylglucosamine kinase within the HBP and the point of inhibition by 3-O-Methyl-GlcNAc.

The logical flow of this inhibitory action and its ultimate biological consequence is summarized in the following diagram.

Quantitative Inhibitory Data

The efficacy of 3-O-Methyl-GlcNAc has been quantified both in vitro against purified enzymes and in cellular contexts. The data clearly indicate a competitive inhibition mechanism for N-acetylglucosamine kinase and a non-competitive mechanism for N-acetylmannosamine kinase.[4][9]

| Parameter | Target Enzyme | Value | System | Reference |

| Ki (Inhibition Constant) | N-acetylglucosamine kinase | 17 µM | Rat Liver (in vitro) | [4],[9] |

| Ki (Inhibition Constant) | N-acetylmannosamine kinase | 80 µM | Rat Liver (in vitro) | [4],[9] |

| Inhibition of Incorporation | Incorporation of ¹⁴C-GlcNAc | 88% at 1 mM | HepG2 Cells | [4] |

| Inhibition of Incorporation | Incorporation of ¹⁴C-ManNAc | 70% at 1 mM | HepG2 Cells | [4] |

Table 1: Summary of Quantitative Data for 3-O-Methyl-GlcNAc Inhibition.

Impact on Cellular Signaling

O-GlcNAcylation is a pivotal regulatory post-translational modification, often described as having a complex interplay with phosphorylation.[5][10][11] It modifies thousands of proteins involved in nearly every essential cellular process, including:

-

Signal Transduction: O-GlcNAcylation can dampen signaling cascades, such as the insulin (B600854) signaling pathway, by modifying key components like IRS-1 and Akt.[10][12][13]

-

Transcription and Epigenetics: OGT and O-GlcNAc are found on chromatin, transcription factors, and RNA polymerase II, directly influencing gene expression.[8][14][15]

-

Proteostasis: The modification plays a role in regulating protein stability, turnover, and aggregation, with significant implications for neurodegenerative diseases where protein aggregation is a hallmark.[16][17][18]

-

Cell Cycle and Stress Response: Global O-GlcNAc levels fluctuate during the cell cycle and increase rapidly in response to cellular stress, acting as a protective mechanism.[15][19]

By reducing global O-GlcNAcylation, treatment with 3-O-Methyl-GlcNAc can be used to investigate the roles of the HBP and O-GlcNAc in these and other pathways. For example, its use can help elucidate the degree to which HBP flux contributes to insulin resistance in metabolic disease models or influences the aggregation of proteins like tau and α-synuclein in neurodegenerative models.[12][20]

Experimental Protocols

Here we provide detailed methodologies for the application of 3-O-Methyl-GlcNAc in research.

Protocol 1: In Vitro N-acetylglucosamine Kinase (NAGK) Inhibition Assay

Objective: To determine the inhibitory potential (e.g., IC50) of 3-O-Methyl-GlcNAc on NAGK activity in vitro. This assay is adapted from methodologies used for kinase assays.

Materials:

-

Recombinant human NAGK

-

3-O-Methyl-GlcNAc (inhibitor)

-

N-acetylglucosamine (substrate)

-

ATP (co-substrate)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

96-well white assay plates

Procedure:

-

Inhibitor Preparation: Prepare a 10 mM stock solution of 3-O-Methyl-GlcNAc in sterile water or DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in the kinase assay buffer to test a range of concentrations.

-

Reaction Setup: To each well of a 96-well plate, add the components in the following order:

-

5 µL of kinase assay buffer.

-

2.5 µL of inhibitor solution (or vehicle control).

-

2.5 µL of NAGK enzyme solution (concentration to be optimized for linear reaction kinetics).

-

-

Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 5 µL of a substrate mix containing GlcNAc and ATP at their Km concentrations (if known, otherwise optimize) to each well to start the reaction.

-

Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination and ADP Detection: Stop the reaction and detect the amount of ADP produced by following the manufacturer’s protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to terminate the kinase reaction and deplete remaining ATP, followed by adding a Kinase Detection Reagent to convert ADP to ATP and measure light output via a luciferase reaction.

-

Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Analysis of Global O-GlcNAcylation in Cultured Cells

Objective: To assess the effect of 3-O-Methyl-GlcNAc on total protein O-GlcNAcylation levels in a cellular context.

Materials:

-

Mammalian cell line of interest (e.g., HEK293T, HepG2)

-

Complete cell culture medium

-

3-O-Methyl-GlcNAc

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors. Add an OGA inhibitor (e.g., 1 µM Thiamet-G) to preserve O-GlcNAc marks during lysis.[21]

-

BCA Protein Assay Kit

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Primary antibodies: anti-O-GlcNAc (e.g., RL2 or CTD110.6), anti-Actin or anti-Tubulin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Plate cells and grow to ~70-80% confluency. Treat cells with varying concentrations of 3-O-Methyl-GlcNAc (e.g., 0.1, 1, 10 mM) or a vehicle control for a specified duration (e.g., 24-48 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.

-

Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Western Blotting:

-

Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

-

Boil samples at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imager.

-

-

Analysis: Strip the membrane and re-probe with a loading control antibody (e.g., anti-actin) to ensure equal protein loading. Quantify band intensities using densitometry software (e.g., ImageJ) to determine the relative change in global O-GlcNAcylation.

The workflow for this cell-based experiment is depicted below.

Conclusion and Future Directions

3-O-Methyl-GlcNAc is a specific and valuable chemical probe for investigating the Hexosamine Biosynthetic Pathway. Its ability to competitively inhibit N-acetylglucosamine kinase allows researchers to decrease the cellular production of UDP-GlcNAc, thereby reducing global levels of protein O-GlcNAcylation.[1][4] This provides a powerful model for studying the myriad roles of O-GlcNAc signaling in health and disease, from diabetes to neurodegeneration. While more direct inhibitors of OGT exist, 3-O-Methyl-GlcNAc remains a cornerstone tool for dissecting the metabolic inputs into this critical post-translational modification network. Future work may focus on leveraging this inhibitor in high-throughput screens or complex disease models to further unravel the connections between nutrient sensing and cellular regulation.

References

- 1. Utility of this compound, an N-acetylglucosamine kinase inhibitor, for accurate assay of glucokinase in pancreatic islets and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]

- 8. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. O-GlcNAc Signaling: A Metabolic Link Between Diabetes and Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Elevated nucleocytoplasmic glycosylation by O-GlcNAc results in insulin resistance associated with defects in Akt activation in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cross-talk between GlcNAcylation and phosphorylation: roles in insulin resistance and glucose toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. O-GlcNAc - Wikipedia [en.wikipedia.org]

- 15. Frontiers | Three Decades of Research on O-GlcNAcylation – A Major Nutrient Sensor That Regulates Signaling, Transcription and Cellular Metabolism [frontiersin.org]

- 16. portlandpress.com [portlandpress.com]

- 17. Nutrient-driven O-GlcNAc in proteostasis and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. O-GlcNAcylation and Its Roles in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The O-GlcNAc Modification - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. O-GlcNAc and neurodegeneration: biochemical mechanisms and potential roles in Alzheimer's disease and beyond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 21. benchchem.com [benchchem.com]

The Role of 3-O-Methyl-N-acetyl-D-glucosamine in Glucokinase Activity Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucokinase (GCK), a key regulator of glucose metabolism in the liver and pancreatic islets, is a critical enzyme in glucose homeostasis.[1] Accurate measurement of its activity is paramount for research in diabetes and metabolic diseases. However, the presence of interfering enzymes, particularly N-acetylglucosamine kinase (NAGK), can lead to erroneous estimations of glucokinase kinetics. This technical guide provides an in-depth analysis of the use of 3-O-Methyl-N-acetyl-D-glucosamine (3-O-Me-GlcNAc) as a specific inhibitor of NAGK to ensure the precise quantification of glucokinase activity. We will detail its mechanism of action, present quantitative data on its effects, and provide comprehensive experimental protocols for glucokinase activity assays.

Introduction: The Challenge of Accurate Glucokinase Activity Measurement

Glucokinase is responsible for the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis in hepatocytes and pancreatic beta-cells.[1] Its unique kinetic properties allow it to function as a glucose sensor. However, in certain tissues, particularly pancreatic islets, the activity of N-acetylglucosamine kinase can interfere with glucokinase assays.[1][2] NAGK can also phosphorylate glucose, albeit with a much higher Km, leading to an overestimation of what is believed to be glucokinase activity.[3] This is especially problematic in tissues where NAGK activity is comparable to or higher than that of glucokinase.[1]

To address this challenge, a specific inhibitor of NAGK that does not affect glucokinase is required. This compound has been identified as such a molecule.[1][2][4][5][6]

This compound: A Specific Inhibitor of N-acetylglucosamine Kinase

This compound is a derivative of N-acetyl-D-glucosamine that has been shown to be a potent and specific inhibitor of N-acetylglucosamine kinase.[4][6] Crucially, it has been demonstrated that 3-O-Me-GlcNAc does not inhibit glucokinase activity .[1][2][4][5] This specificity makes it an invaluable tool for isolating and accurately measuring true glucokinase activity in complex biological samples.

The inhibition of N-acetylglucosamine kinase by 3-O-Me-GlcNAc is competitive with respect to N-acetylglucosamine.[7][8] It also exhibits non-competitive inhibition of N-acetylmannosamine kinase.[7][8]

Quantitative Data on Inhibition

The following table summarizes the known inhibition constants (Ki) for this compound against relevant kinases.

| Enzyme | Inhibitor | Type of Inhibition | Ki Value | Source |

| N-acetylglucosamine kinase (rat liver) | This compound | Competitive | 17 µM | [7][8] |

| N-acetylmannosamine kinase (rat liver) | This compound | Non-competitive | 80 µM | [7][8] |

Impact on Glucokinase Kinetic Parameters

The use of 3-O-Me-GlcNAc is essential for obtaining accurate kinetic data for glucokinase in tissues with high NAGK activity. The following table illustrates the effect of 3-O-Me-GlcNAc on the measured Km and Vmax of glucokinase in different tissues.

| Tissue | Condition | Km (for Glucose) | Vmax | Source |

| Rat Liver Extracts (High GCK, Low NAGK) | Without 3-O-Me-GlcNAc | No significant change | No significant change | [1][2] |

| Rat Liver Extracts (High GCK, Low NAGK) | With 3-O-Me-GlcNAc | No significant change | No significant change | [1][2] |

| Rat Pancreatic Islet Extracts (Low GCK, High NAGK) | Without 3-O-Me-GlcNAc | Inaccurately high | Inaccurately high | [1][2] |

| Rat Pancreatic Islet Extracts (Low GCK, High NAGK) | With 3-O-Me-GlcNAc | Significantly lowered to true value | Significantly lowered to true value | [1][2] |

Experimental Protocols for Glucokinase Activity Assay

To accurately measure glucokinase activity, a coupled enzymatic assay is commonly employed. In this assay, the product of the glucokinase reaction, glucose-6-phosphate, is used by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH. The rate of NADPH formation, which can be measured by spectrophotometry (absorbance at 340 nm) or fluorometry (excitation/emission ~340/460 nm or ~535/587 nm with a probe), is directly proportional to the glucokinase activity.[9][10]

Sample Preparation

-

Tissue Homogenization : Homogenize tissue samples (e.g., 100 mg of liver or pancreatic islets) in 500 µL of ice-cold Glucokinase Assay Buffer.[11]

-

Cell Lysis : For cultured cells, pellet approximately 1 x 10^6 cells and resuspend in 500 µL of ice-cold Glucokinase Assay Buffer.[11]

-

Incubation and Centrifugation : Keep the homogenate or cell lysate on ice for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.[11]

-

Supernatant Collection : Collect the supernatant, which contains the cytosolic enzymes including glucokinase.

-

Dilution : Dilute the supernatant as needed (e.g., 10-20 fold) in Glucokinase Assay Buffer.[11]

Spectrophotometric Glucokinase Activity Assay Protocol

This protocol is adapted from established methods.[9]

Reagents:

-

Tris Buffer : 75 mM Tris-HCl, pH 9.0 at 30°C.

-

Magnesium Chloride (MgCl2) : 600 mM solution.

-

Adenosine 5'-Triphosphate (ATP) : 120 mM solution.

-

D-Glucose : 360 mM solution.

-

β-Nicotinamide Adenine Dinucleotide Phosphate (β-NADP) : 27 mM solution.

-

Glucose-6-Phosphate Dehydrogenase (G6PDH) : 100 units/mL solution.

-

This compound (3-O-Me-GlcNAc) : Prepare a stock solution (e.g., 100 mM in water) to be added to the reaction mixture for a final concentration of 1-2 mM.

-

Enzyme Diluent : 50 mM Tris-HCl, pH 8.5 at 30°C.

-

Sample : Prepared as described in section 3.1.

Procedure:

-

Prepare a reaction mixture with the following final concentrations in a 3.00 mL reaction volume:

-

60 mM Tris

-

20 mM MgCl2

-

4.0 mM ATP

-

12.0 mM D-Glucose

-

0.9 mM β-NADP

-

10 units G6PDH

-

1-2 mM 3-O-Me-GlcNAc (for samples with suspected high NAGK activity)

-

-

Pipette the reaction mixture into a cuvette.

-

Add the diluted enzyme sample (e.g., 0.025 - 0.050 units of glucokinase).

-

Immediately mix by inversion and monitor the increase in absorbance at 340 nm at 30°C for approximately 5 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

-

Run a blank reaction without the enzyme sample to determine the background rate.

Fluorometric Glucokinase Activity Assay Protocol

This protocol is based on commercially available kits.[11][12]

Reagents:

-

GCK Assay Buffer

-

Probe (e.g., a proprietary fluorescent probe that is reduced in the coupled reaction)

-

GCK Enzyme Mix (containing G6PDH and other coupling enzymes)

-

GCK Developer

-

ATP

-

GCK Substrate (Glucose)

-

This compound (3-O-Me-GlcNAc) : To be added to the reaction mixture.

-

NADPH Standard (for standard curve generation)

-

Sample : Prepared as described in section 3.1.

Procedure:

-

Standard Curve Preparation : Prepare a series of NADPH standards (e.g., 0, 200, 400, 600, 800, 1000 pmol/well) in a 96-well plate.[11]

-

Reaction Mix Preparation : For each well, prepare a reaction mix containing GCK Assay Buffer, Probe, GCK Enzyme Mix, GCK Developer, ATP, and GCK Substrate. For samples with suspected high NAGK activity, add 3-O-Me-GlcNAc to a final concentration of 1-2 mM.

-

Sample and Control Wells : Add the diluted sample to the appropriate wells. Prepare a sample background control by adding the sample to a reaction mix that does not contain the GCK substrate.

-

Initiate Reaction : Add the reaction mix to the wells containing the standards and samples.

-

Measurement : Measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 20-30 minutes at room temperature.[11][12]

-

Calculation : Determine the change in fluorescence over time (ΔRFU/min). Use the NADPH standard curve to convert this to pmol/min. Calculate the glucokinase activity, accounting for the sample dilution.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Principle of the coupled glucokinase activity assay.

Caption: Interference by NAGK in glucokinase assays and its inhibition.

Caption: General experimental workflow for glucokinase activity measurement.

Conclusion

The accurate determination of glucokinase activity is fundamental to understanding glucose metabolism and its dysregulation in disease. This compound serves as an indispensable tool for researchers by specifically inhibiting the confounding activity of N-acetylglucosamine kinase. Its use in glucokinase assays, particularly in tissues such as pancreatic islets, is critical for obtaining reliable kinetic data. The protocols and conceptual frameworks provided in this guide offer a comprehensive resource for the robust measurement of glucokinase activity in various research settings.

References

- 1. Utility of this compound, an N-acetylglucosamine kinase inhibitor, for accurate assay of glucokinase in pancreatic islets and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]